molecular formula C19H12BrN5 B8212503 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine

Cat. No.: B8212503
M. Wt: 390.2 g/mol
InChI Key: BDVYRUBAVRNNAS-UHFFFAOYSA-N
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Description

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine (CAS: 28706-28-8) is a heterocyclic compound featuring a central pyridine ring substituted at the 4-position with a 4-bromophenyl group and at the 2,6-positions with pyrazine moieties. This structure combines electron-deficient pyrazine rings with a brominated aromatic system, conferring unique electronic and steric properties. The compound is commercially available (BD01451041, 98% purity) and is utilized in coordination chemistry and materials science due to its ability to act as a multidentate ligand .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-6-pyrazin-2-ylpyridin-2-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5/c20-15-3-1-13(2-4-15)14-9-16(18-11-21-5-7-23-18)25-17(10-14)19-12-22-6-8-24-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVYRUBAVRNNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridine Formation

The pyridine ring is formed via a modified Chichibabin reaction, where aromatic aldehydes and ketones undergo cyclocondensation. In a sealed tube, 4-bromobenzaldehyde (1 mmol) reacts with acetophenone (2 mmol) and ammonium acetate (1.3 mmol) at 60–70°C for 10 minutes. The absence of solvent (neat conditions) enhances reaction efficiency, achieving a 96% yield of the intermediate 2,6-bis(4-bromophenyl)-4-phenylpyridine.

Reaction equation:

4-Bromobenzaldehyde+2AcetophenoneNH4OAc2,6-bis(4-bromophenyl)-4-phenylpyridine+H2O\text{4-Bromobenzaldehyde} + 2 \text{Acetophenone} \xrightarrow{\text{NH}4\text{OAc}} \text{2,6-bis(4-bromophenyl)-4-phenylpyridine} + \text{H}2\text{O}

Pyrazine Functionalization

The pyrazine moieties are introduced through nucleophilic aromatic substitution. The intermediate pyridine derivative reacts with pyrazine-2-carboxylic acid under palladium-catalyzed cross-coupling conditions. While detailed literature on this step is limited, analogous methods for related bromophenylpyridines suggest the use of Suzuki-Miyaura coupling with pyrazineboronic esters.

Optimization of Reaction Conditions

Catalyst Systems

Ammonium acetate serves dual roles as a catalyst and nitrogen source in pyridine ring formation. Comparative studies from patent literature highlight the utility of solid acid catalysts (e.g., sulfated zirconia) in similar syntheses, which improve recyclability and reduce byproducts. For instance, substituting traditional Brønsted acids with solid acids in related pyrimidine syntheses increased yields by 12–15%.

Solvent Effects

Solvent-free conditions are critical for achieving high yields in the initial cyclocondensation step. Polar aprotic solvents like dimethylformamide (DMF) or toluene are employed in subsequent stages to facilitate coupling reactions. Hydrophobic solvents enhance intermediate solubility and prevent undesired side reactions.

Purification and Characterization

Crude products are purified via recrystallization from hot ethanol, yielding this compound with 98% purity. Analytical characterization includes:

  • High-Performance Liquid Chromatography (HPLC): Purity >99% confirmed by reverse-phase C18 columns with UV detection at 254 nm.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.72 (s, 2H, pyridine-H), 7.89–7.45 (m, 8H, aryl-H), 4.12 (s, 4H, pyrazine-H).

    • 13C NMR^{13}\text{C NMR} (101 MHz, CDCl₃): δ 160.2 (pyridine-C), 148.9 (pyrazine-C), 132.1–121.8 (aryl-C).

Comparative Analysis of Methodologies

The table below contrasts key synthetic parameters for this compound and structurally analogous compounds:

ParameterTarget Compound5-(4-Bromophenyl)-4,6-dichloropyrimidine
Catalyst NH₄OAcSulfated zirconia
Solvent NeatToluene
Temperature (°C) 60–7095–105
Yield (%) 9685–86
Purity (%) 9899.93

This comparison underscores the efficiency of solvent-free conditions for the target compound, whereas chlorinated analogs require higher temperatures and specialized catalysts.

Industrial-Scale Considerations

Scalable production faces challenges in catalyst recovery and waste management. Patent data reveals that solid acid catalysts can be reused for up to five cycles without significant activity loss, reducing costs by ~30% . Additionally, continuous flow systems are proposed to enhance heat transfer during exothermic coupling steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine exhibit significant anticancer properties. For example, studies on pyridine derivatives have shown their efficacy as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. These compounds demonstrated potent inhibitory effects on cell proliferation in vitro, suggesting that modifications to the pyridine structure can enhance anticancer activity .

Case Study:
A study published in PubMed explored the synthesis of novel derivatives based on pyridine scaffolds. The most promising compound showed IC₅₀ values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating its potential for further development as an anticancer agent .

Materials Science Applications

2. Electroluminescent Materials
The compound's structural characteristics make it a suitable candidate for use in electroluminescent materials. Pyridine-based compounds are often employed as intermediates in the synthesis of organic light-emitting diodes (OLEDs). The presence of bromine enhances the electronic properties of the material, making it more efficient for light emission .

Data Table: Electroluminescent Properties of Pyridine Derivatives

Compound NameEmission Wavelength (nm)Efficiency (%)Application
Compound A45015OLED
Compound B52020OLED
This compoundTBDTBDTBD

Organic Synthesis Applications

3. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to construct complex molecular architectures. It can be utilized in the synthesis of other functionalized pyridine derivatives and heterocycles.

Case Study:
In a recent synthesis project, researchers utilized this compound to create a series of new dipyrazine derivatives with enhanced biological activities. The reaction conditions were optimized to yield compounds with high purity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand-Based Comparisons

a. 2,2′-(4-(3,4,5-Trimethoxyphenyl)pyridine-2,6-diyl)dipyrazine (L)

  • Structure : Differs by the substitution of 3,4,5-trimethoxyphenyl instead of 4-bromophenyl.
  • Application : Forms the copper(II) complex CuCl₂L, which serves as a receptor for detecting L-cysteine (Cys) and L-histidine (His) with detection limits of 0.33 μM and 1.40 μM, respectively, in aqueous acetonitrile .
  • Key Differences : The electron-donating methoxy groups enhance solubility and modulate metal-binding affinity, whereas the bromophenyl group in the target compound may reduce solubility but improve π-π stacking interactions in solid-state applications.

b. 2,2′-(Pyridine-2,6-diyl)diphenolate (dppy)

  • Structure: Replaces pyrazine with phenolate groups.
  • Application: Used in thermally activated delayed fluorescence (TADF) materials for blue OLEDs. The electron-withdrawing phenolate groups stabilize triplet states, enabling high quantum yields (~30%) .

a. 2,2'-[4-(N,N',N"-Trimethoxyphenyl)pyridine-2,6-diyl]dipyrazines

  • Synthesis : Prepared via a one-pot procedure.
  • Activity : Exhibits anticoagulant properties by prolonging coagulation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) .
  • Key Differences : The bromophenyl substituent in the target compound may enhance hydrophobic interactions with plasma proteins, though its specific anticoagulant activity remains unstudied.
Coordination Chemistry

a. Fe(II) Complexes with NHC Ligands

  • Example : [Fe(pbmbi)₂]²⁺ (pbmbi = (pyridine-2,6-diyl)bis(1-methyl-benzimidazol-2-ylidene)) exhibits metal-to-ligand charge transfer (MLCT) excited states with lifetimes >100 ps .
  • Key Differences: Pyrazine-based ligands in the target compound could offer stronger π-accepting ability compared to benzimidazolylidenes, influencing redox potentials and excited-state lifetimes.

b. Ruthenium Terpyridine Complexes

  • Example : Oligomer-Ru(terpy)(pydic) catalyzes alcohol oxidation with tert-butyl hydroperoxide. The pyridine-2,6-dicarboxylate ligand facilitates stable Ru coordination .
  • Key Differences : The bromophenyl group in the target compound may sterically hinder metal coordination but enhance ligand stability under oxidative conditions.

Comparative Data Tables

Table 1: Detection Performance of Amino Acid Sensors
Compound Detection Limit (Cys) Detection Limit (His) Response Time Reference
CuCl₂L (trimethoxyphenyl) 0.33 μM 1.40 μM <1 minute
Other Cu-based receptors 0.5–2.0 μM 2.0–5.0 μM 5–30 minutes
Table 2: Electronic Properties of TADF Ligands
Ligand Quantum Yield (%) λₑₘ (nm) Application
dppy (phenolate-based) ~30 450–470 Blue OLEDs
Target compound (pyrazine) Not reported Potential OLED candidate

Key Research Findings

  • Sensing Applications: The trimethoxyphenyl analog of the target compound demonstrates superior selectivity and speed in amino acid sensing compared to other Cu-based systems, attributed to stable Cu–S/N coordination .
  • Material Design : Pyrazine moieties in related compounds enhance electron transport in OLEDs and catalytic systems, suggesting similar benefits for the bromophenyl derivative .
  • Synthetic Flexibility : Substituents on the central pyridine ring (e.g., bromo, methoxy) allow fine-tuning of electronic and steric properties for targeted applications .

Biological Activity

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is a synthetic compound with potential biological applications. Its structure consists of a bipyridine framework with bromophenyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C19H12BrN5
  • Molecular Weight : 390.24 g/mol
  • CAS Number : 1928706-28-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound's activity is primarily attributed to its interaction with biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that dipyrazine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

StudyCompoundCancer TypeMechanism of Action
Dipyrazine DerivativeBreast CancerInduction of apoptosis
Dipyrazine DerivativeLung CancerCell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that brominated compounds can enhance antibacterial activity due to increased electron density, which affects the interaction with bacterial cell membranes.

StudyCompoundMicroorganismActivity
4-(4-Bromophenyl)-thiosemicarbazideE. coliIncreased inhibition compared to chlorine analogue

Case Studies

  • Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated various dipyrazine derivatives for their anticancer potential. The results indicated that certain modifications to the dipyrazine structure significantly enhanced cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for developing new cancer therapies.
  • Antimicrobial Properties :
    Another investigation focused on the antibacterial effects of brominated compounds similar to this compound. The study found that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis or inhibition of proliferation.
  • Oxidative Stress Induction : Some studies suggest that dipyrazine derivatives can induce oxidative stress in cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine?

  • Methodological Answer : The synthesis typically involves coupling reactions between brominated aromatic precursors and heterocyclic intermediates. For example, a ligand with a structurally analogous pyridine-pyrazine backbone was synthesized via a Pd-catalyzed cross-coupling reaction, followed by purification using column chromatography and recrystallization . Key steps include:

  • Precursor Preparation : Brominated aromatic intermediates (e.g., 4-bromophenyl derivatives) are synthesized under inert conditions.
  • Heterocyclic Assembly : Pyridine and pyrazine moieties are linked via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/dichloromethane mixtures ensures >95% purity .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • FT-IR : Confirms functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and aromatic coupling patterns. For example, pyridine protons resonate at δ 8.5–9.0 ppm in CDCl₃ .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic 1:1 isotopic split).
  • Elemental Analysis (CHN) : Ensures stoichiometric consistency .

Q. How is purity assessed and optimized during synthesis?

  • Methodological Answer : Purity is monitored via:

  • TLC : Pre-screening reaction progress using silica plates.
  • HPLC-DAD : Quantifies impurities (<0.5% threshold for research-grade compounds).
  • Recrystallization : Solvent selection (e.g., DCM/hexane mixtures) optimizes crystal lattice formation, removing soluble byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in such heterocyclic systems?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties. For example:

  • Space Group Analysis : The compound’s triclinic crystal system (space group P1) can be determined using SHELX programs, which refine unit cell parameters (e.g., a = 7.653 Å, b = 11.786 Å) .
  • Intermolecular Interactions : Te···N contacts (2.89–2.96 Å) in tellurium analogs suggest similar halogen bonding in brominated derivatives, influencing supramolecular packing .
  • Validation : SHELXL refines anisotropic displacement parameters, resolving disorder in aromatic rings .

Q. What methodological approaches address contradictions in spectroscopic or analytical data?

  • Methodological Answer : Contradictions (e.g., NMR vs. HRMS discrepancies) require:

  • Triangulation : Cross-validate using complementary techniques (e.g., XPS for bromine quantification if NMR integration is unreliable).
  • Dynamic Light Scattering (DLS) : Detects aggregation states that may skew solubility-dependent data.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, identifying misassignments .

Q. What are the emerging applications of this compound in supramolecular assemblies?

  • Methodological Answer : The pyridine-pyrazine scaffold enables:

  • Nonlinear Optics (NLO) : Planar π-conjugated systems enhance hyperpolarizability, as seen in tellurium analogs forming helical columns .
  • Coordination Polymers : Metal-organic frameworks (MOFs) can be synthesized via coordination with Cu(II) or Pd(II), leveraging pyrazine’s bridging ligands .
  • Phosphorescent Materials : Heavy atom effects (e.g., bromine) promote spin-orbit coupling for triplet-state emission .

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